(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(4-methoxyphenyl)acrylonitrile
Description
Properties
IUPAC Name |
(Z)-2-(1,3-benzothiazol-2-yl)-3-hydroxy-3-(4-methoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S/c1-21-12-8-6-11(7-9-12)16(20)13(10-18)17-19-14-4-2-3-5-15(14)22-17/h2-9,20H,1H3/b16-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHTWUOFBZNSHJ-SSZFMOIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C(C#N)C2=NC3=CC=CC=C3S2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C(\C#N)/C2=NC3=CC=CC=C3S2)/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(4-methoxyphenyl)acrylonitrile typically involves the following steps:
Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Acrylonitrile Moiety: The acrylonitrile group can be introduced via a Knoevenagel condensation reaction between the benzo[d]thiazole derivative and a suitable aldehyde in the presence of a base such as piperidine.
Hydroxylation and Methoxylation: The hydroxy and methoxy groups can be introduced through selective hydroxylation and methoxylation reactions, respectively.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit potent cytotoxic effects against various cancer cell lines. For instance, derivatives of benzothiazole have shown significant growth inhibition in human cancer cell lines with IC50 values ranging from 0.20 to 48.0 μM. The compound's ability to interact with DNA and inhibit cell proliferation makes it a candidate for further investigation in cancer therapy.
Antimicrobial Properties
The benzothiazole scaffold has been widely studied for its antimicrobial properties. Compounds derived from this structure have demonstrated effectiveness against pathogenic bacteria and fungi. In particular, the compound's potential as a quorum sensing inhibitor has been explored, which could lead to novel treatments for infections caused by biofilm-forming bacteria like Pseudomonas aeruginosa.
Enzyme Inhibition
Inhibiting enzymes such as tyrosinase is crucial for preventing hyperpigmentation and treating skin disorders. Studies have shown that similar compounds effectively inhibit tyrosinase activity, which is vital for melanin production. Structure-activity relationship (SAR) studies suggest that specific substituents on the benzothiazole ring enhance enzyme inhibitory effects.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of a series of benzothiazole derivatives, including this compound. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines with IC50 values lower than those of established chemotherapeutics like doxorubicin.
Case Study 2: Antimicrobial Activity
In another investigation focusing on quorum sensing inhibition, compounds similar to this compound were synthesized and screened for their ability to disrupt bacterial communication pathways. The findings revealed promising antimicrobial activity without affecting bacterial growth directly, suggesting a novel mechanism of action.
Mechanism of Action
The mechanism of action of (Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(4-methoxyphenyl)acrylonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and biological pathways.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-phenylacrylonitrile: Lacks the methoxy group, which may affect its reactivity and biological activity.
(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(4-chlorophenyl)acrylonitrile: Contains a chloro group instead of a methoxy group, which could influence its chemical properties and applications.
Uniqueness
The presence of the methoxy group in (Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(4-methoxyphenyl)acrylonitrile distinguishes it from similar compounds. This functional group can significantly impact the compound’s reactivity, solubility, and interaction with biological targets, making it a unique and valuable compound for various applications.
Biological Activity
(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(4-methoxyphenyl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
The molecular formula of this compound is C19H16N2O4S, with a molecular weight of 368.41 g/mol. It features a benzothiazole moiety, which is known for its pharmacological properties, including anticancer and antimicrobial activities.
Anticancer Activity
Recent studies have demonstrated that compounds containing benzothiazole derivatives exhibit promising anticancer properties. For instance, a related compound (Z)-3-(4-methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one showed IC50 values ranging from 9.39 to 10.25 μM against various cancer cell lines, indicating strong cytotoxic effects compared to doxorubicin .
Table 1: Anticancer Activity of Related Benzothiazole Compounds
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| (Z)-3-(4-methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one | 9.39 - 10.25 | MCF7, HCT116 |
| Doxorubicin | ~30 | Various |
Antimicrobial Activity
The antimicrobial potential of thiazole derivatives has been well-documented. For example, compounds similar to this compound have shown significant activity against Staphylococcus aureus and Staphylococcus epidermidis, with MIC values as low as 0.22 μg/mL for the most active derivatives .
Table 2: Antimicrobial Activity
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| Thiazole Derivative | 0.22 - 0.25 | Staphylococcus aureus |
| Standard Antibiotic | Varies | Various |
The mechanisms through which benzothiazole derivatives exert their biological effects include:
- Inhibition of Enzymatic Activity : Compounds have been shown to inhibit acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. For instance, related compounds exhibited IC50 values as low as 2.7 µM against AChE .
- DNA Interaction : Some studies suggest that these compounds interact with DNA, leading to cytotoxicity in cancer cells. Molecular dynamics simulations indicate strong binding interactions with DNA, enhancing their anticancer efficacy .
Case Study 1: Anticancer Evaluation
In a recent study, a series of benzothiazole derivatives were synthesized and evaluated for their anticancer activity against the National Cancer Institute's 60 human cancer cell line panel. The most active derivative displayed an average GI50 value of approximately 0.49 μM across various cell lines, highlighting the potential of this class of compounds in cancer therapy .
Case Study 2: Antimicrobial Efficacy
Another study focused on the synthesis and evaluation of novel thiazole derivatives for their antimicrobial activity against resistant bacterial strains. The findings revealed that certain derivatives not only inhibited bacterial growth but also prevented biofilm formation, suggesting their utility in treating infections caused by biofilm-forming pathogens .
Q & A
Q. What is the optimized synthetic route for (Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(4-methoxyphenyl)acrylonitrile?
The compound is synthesized via a base-catalyzed Knoevenagel condensation. A typical protocol involves reacting 2-(benzothiazol-2-yl)-3-oxopentanedinitrile with 4-methoxybenzaldehyde in ethanol using piperidine as a catalyst under reflux (2–3 hours). Purification is achieved via recrystallization (ethanol) or silica gel chromatography (hexane/ethyl acetate gradient). Key parameters include stoichiometric control (1:1 molar ratio of reactants) and catalyst loading (2–5 mol% piperidine) to minimize side products like unreacted aldehyde or dimerization byproducts .
Q. How can the stereochemistry of the acrylonitrile moiety be confirmed experimentally?
The (Z)-configuration is determined using single-crystal X-ray diffraction (SC-XRD). For example, in structurally analogous compounds like (Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile, SC-XRD revealed intramolecular hydrogen bonding (C–H⋯O/N) stabilizing the Z-geometry. NMR coupling constants (J = 10–12 Hz for olefinic protons) and IR absorption bands (e.g., 2212 cm⁻¹ for CN stretching) further corroborate the configuration .
Q. What analytical techniques are critical for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.45–8.12 ppm and methoxy groups at δ 3.8 ppm).
- IR : Bands at ~2212 cm⁻¹ (C≡N), 1610 cm⁻¹ (C=N), and 1694 cm⁻¹ (C=O, if present) are diagnostic.
- Mass Spectrometry : EI-MS typically shows [M+1]⁺ peaks (e.g., m/z 297 for 3d derivatives).
- Elemental Analysis : Used to validate purity (e.g., C: 64.75%, H: 3.06%, N: 9.44% for C₁₆H₉ClN₂S) .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing competing side reactions?
Yield optimization requires:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol, but at the cost of increased byproduct formation.
- Catalyst Optimization : Replacing piperidine with DBU (1,8-diazabicycloundec-7-ene) can accelerate the reaction but may alter regioselectivity.
- Temperature Control : Microwave-assisted synthesis (80–100°C, 30 min) reduces reaction time and improves yield by 15–20% compared to conventional reflux .
Q. What computational methods validate the compound’s bioactivity in drug discovery contexts?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) predict binding affinities to biological targets. For example, benzothiazole-acrylonitrile hybrids show antitubulin activity via binding to the colchicine site (docking scores: −9.2 kcal/mol). Pharmacophore modeling identifies critical interactions: hydrogen bonding with Thr179 and hydrophobic contacts with β-tubulin residues .
Q. How do crystallographic data resolve contradictions in reported physicochemical properties?
Discrepancies in melting points or solubility across studies often arise from polymorphic forms. SC-XRD analysis of (Z)-isomers reveals distinct packing modes (e.g., herringbone vs. layered arrangements) influenced by substituents like methoxy groups. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., 12% H-bonding, 25% π-π stacking) that stabilize specific polymorphs .
Q. What strategies address low reproducibility in biological assays for this compound?
- Purity Verification : Use HPLC (≥98% purity, C18 column, acetonitrile/water gradient) to eliminate impurities affecting assay results.
- Solubility Enhancement : DMSO/PBS co-solvent systems (≤1% DMSO) prevent aggregation in antimicrobial assays.
- Dose-Response Validation : IC₅₀ values should be replicated across ≥3 independent experiments with positive controls (e.g., doxorubicin for cytotoxicity) .
Methodological Tables
Table 1. Key Spectral Data for Representative Derivatives
| Derivative | ¹H NMR (δ, ppm) | IR (cm⁻¹) | MS ([M+1]⁺) |
|---|---|---|---|
| 3d (4-Cl-substituted) | 7.45–8.12 (m, 8H, Ar-H) | 2212 (CN), 776 (C-Cl) | 297 |
| 3e (4-Br-substituted) | 7.50–8.15 (m, 8H, Ar-H) | 2210 (CN), 760 (C-Br) | 341 |
Table 2. Crystallographic Parameters for (Z)-Isomers
| Parameter | Value |
|---|---|
| Space Group | P 1 (triclinic) |
| Bond Length (C=C) | 1.34 Å |
| Hydrogen Bonds | C–H⋯O (2.65 Å), C–H⋯N (2.70 Å) |
| R-factor | 0.054 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
